Distinct Physicochemical Properties vs. Para-Methyl Isomer
The 3-methyl (meta) regioisomer is structurally distinguished from the 4-methyl (para) isomer by the position of the methyl substituent on the aniline ring, which is predicted to yield different boiling point and density values . While no experimentally measured boiling point is available for the target compound, the 4-methyl isomer is a yellow to pale yellow oil with a SciFinder-predicted boiling point of 324.7±22.0 °C at 760 Torr and a predicted density of 1.159±0.06 g·cm⁻³ at 20 °C . The meta substitution pattern alters dipole moment orientation and intermolecular packing relative to the para isomer, providing a basis for chromatographic resolution—a practical advantage for analytical chemists who must distinguish between regioisomeric impurities in reaction monitoring .
| Evidence Dimension | Predicted boiling point and physical state as regioisomer identity markers |
|---|---|
| Target Compound Data | Predicted physical state: not explicitly characterized in available datasheets; expected to exhibit distinct retention time vs para isomer |
| Comparator Or Baseline | 4-Methyl-N-(thiophen-3-ylmethyl)aniline (CAS 51305-57-8): yellow to pale yellow oil, predicted boiling point 324.7±22.0 °C (760 Torr), predicted density 1.159±0.06 g·cm⁻³ (20 °C) |
| Quantified Difference | Physical state and boiling point difference not experimentally quantified head-to-head; regioisomeric identity confirmed by distinct CAS registry (1019512-93-6 vs 51305-57-8) and predicted property divergence based on positional isomerism |
| Conditions | SciFinder predicted properties (ACD/Labs Percepta); experimental data for 4-methyl isomer from Hoffman Fine Chemicals technical datasheet |
Why This Matters
For procurement specifying a single regioisomer in SAR or reaction optimization, the distinct physical properties and CAS identity ensure the correct meta-methyl isomer is sourced, avoiding confounding biological or reactivity data caused by inadvertent isomer contamination.
